molecular formula C18H24N4O3 B5206834 1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine

1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine

Cat. No. B5206834
M. Wt: 344.4 g/mol
InChI Key: XTRWHFKRUHLMRK-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine, also known as MPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP is a piperazine derivative that has been synthesized using a variety of methods, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been found to inhibit the activity of certain enzymes and receptors in the brain, including acetylcholinesterase and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to increased levels of acetylcholine and decreased levels of glutamate, which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been found to have a variety of biochemical and physiological effects, including increased levels of acetylcholine and decreased levels of glutamate in the brain. These effects can lead to improvements in cognitive function, memory, and learning, as well as potential therapeutic effects for neurological disorders.

Advantages and Limitations for Lab Experiments

1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further research into its safety and efficacy.

Future Directions

There are several potential future directions for research into 1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine, including further exploration of its mechanism of action and potential therapeutic applications for neurological disorders. Other areas of focus could include the development of new synthesis methods, the study of its effects on other systems in the body, and the investigation of potential side effects and safety concerns. Overall, 1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has significant potential for use in scientific research and could lead to important advancements in the field of neuroscience.

Synthesis Methods

1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been synthesized using a variety of methods, including the use of piperazine and pyrazole derivatives. One common method involves the reaction of 1-(2-methoxyethyl)piperazine with 5-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, followed by the addition of a carbonyl group to the resulting compound. Other methods involve the use of different reactants and catalysts, but all result in the formation of 1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine.

Scientific Research Applications

1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been studied extensively for its potential applications in scientific research. One area of focus has been its mechanism of action, which has been found to involve the inhibition of certain enzymes and receptors in the brain. This has led to research into its potential use as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-12-11-21-7-9-22(10-8-21)18(23)17-13-15(19-20-17)14-25-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRWHFKRUHLMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-methoxyethyl)piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

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